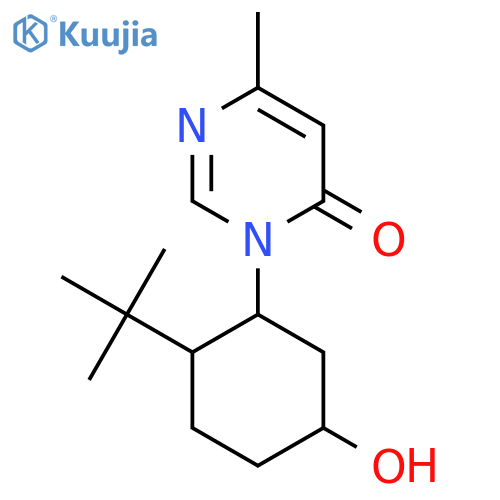Cas no 2138121-47-6 (3-(2-Tert-butyl-5-hydroxycyclohexyl)-6-methyl-3,4-dihydropyrimidin-4-one)

3-(2-Tert-butyl-5-hydroxycyclohexyl)-6-methyl-3,4-dihydropyrimidin-4-one 化学的及び物理的性質
名前と識別子
-
- 2138121-47-6
- EN300-1160466
- 3-(2-tert-butyl-5-hydroxycyclohexyl)-6-methyl-3,4-dihydropyrimidin-4-one
- 3-(2-Tert-butyl-5-hydroxycyclohexyl)-6-methyl-3,4-dihydropyrimidin-4-one
-
- インチ: 1S/C15H24N2O2/c1-10-7-14(19)17(9-16-10)13-8-11(18)5-6-12(13)15(2,3)4/h7,9,11-13,18H,5-6,8H2,1-4H3
- InChIKey: CTBALWBGDZUTLS-UHFFFAOYSA-N
- ほほえんだ: OC1CCC(C(C)(C)C)C(C1)N1C=NC(C)=CC1=O
計算された属性
- せいみつぶんしりょう: 264.183778013g/mol
- どういたいしつりょう: 264.183778013g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 420
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 52.9Ų
3-(2-Tert-butyl-5-hydroxycyclohexyl)-6-methyl-3,4-dihydropyrimidin-4-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1160466-0.05g |
3-(2-tert-butyl-5-hydroxycyclohexyl)-6-methyl-3,4-dihydropyrimidin-4-one |
2138121-47-6 | 0.05g |
$1152.0 | 2023-06-08 | ||
| Enamine | EN300-1160466-0.1g |
3-(2-tert-butyl-5-hydroxycyclohexyl)-6-methyl-3,4-dihydropyrimidin-4-one |
2138121-47-6 | 0.1g |
$1207.0 | 2023-06-08 | ||
| Enamine | EN300-1160466-0.5g |
3-(2-tert-butyl-5-hydroxycyclohexyl)-6-methyl-3,4-dihydropyrimidin-4-one |
2138121-47-6 | 0.5g |
$1316.0 | 2023-06-08 | ||
| Enamine | EN300-1160466-5.0g |
3-(2-tert-butyl-5-hydroxycyclohexyl)-6-methyl-3,4-dihydropyrimidin-4-one |
2138121-47-6 | 5g |
$3977.0 | 2023-06-08 | ||
| Enamine | EN300-1160466-0.25g |
3-(2-tert-butyl-5-hydroxycyclohexyl)-6-methyl-3,4-dihydropyrimidin-4-one |
2138121-47-6 | 0.25g |
$1262.0 | 2023-06-08 | ||
| Enamine | EN300-1160466-2.5g |
3-(2-tert-butyl-5-hydroxycyclohexyl)-6-methyl-3,4-dihydropyrimidin-4-one |
2138121-47-6 | 2.5g |
$2688.0 | 2023-06-08 | ||
| Enamine | EN300-1160466-10.0g |
3-(2-tert-butyl-5-hydroxycyclohexyl)-6-methyl-3,4-dihydropyrimidin-4-one |
2138121-47-6 | 10g |
$5897.0 | 2023-06-08 | ||
| Enamine | EN300-1160466-1.0g |
3-(2-tert-butyl-5-hydroxycyclohexyl)-6-methyl-3,4-dihydropyrimidin-4-one |
2138121-47-6 | 1g |
$1371.0 | 2023-06-08 |
3-(2-Tert-butyl-5-hydroxycyclohexyl)-6-methyl-3,4-dihydropyrimidin-4-one 関連文献
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
8. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
9. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
3-(2-Tert-butyl-5-hydroxycyclohexyl)-6-methyl-3,4-dihydropyrimidin-4-oneに関する追加情報
Exploring the Potential of 3-(2-Tert-butyl-5-hydroxycyclohexyl)-6-methyl-3,4-dihydropyrimidin-4-one (CAS No. 2138121-47-6) in Modern Chemistry
The compound 3-(2-Tert-butyl-5-hydroxycyclohexyl)-6-methyl-3,4-dihydropyrimidin-4-one (CAS No. 2138121-47-6) is a fascinating molecule in the realm of organic chemistry, particularly within the dihydropyrimidinone family. Its unique structural features, including the tert-butyl and hydroxycyclohexyl moieties, make it a subject of interest for researchers exploring novel applications in pharmaceuticals, agrochemicals, and material science. This article delves into the properties, synthesis, and potential uses of this compound, while also addressing trending topics such as sustainable chemistry and drug discovery innovations.
From a structural perspective, 3-(2-Tert-butyl-5-hydroxycyclohexyl)-6-methyl-3,4-dihydropyrimidin-4-one combines a dihydropyrimidinone core with a hydroxycyclohexyl substituent, which is further modified by a tert-butyl group. This arrangement imparts specific steric and electronic properties that are valuable in medicinal chemistry. Researchers have noted its potential as a scaffold for designing enzyme inhibitors, given the prevalence of dihydropyrimidinones in bioactive molecules. The presence of the hydroxy group also opens avenues for further functionalization, making it a versatile intermediate in synthetic chemistry.
One of the most compelling aspects of CAS No. 2138121-47-6 is its relevance to current trends in green chemistry. As industries shift toward more sustainable practices, the demand for eco-friendly synthesis routes for complex molecules like this one has grown. Recent studies highlight the use of catalytic methods and biocatalysis to produce dihydropyrimidinone derivatives with minimal environmental impact. This aligns with broader discussions on circular economy principles in chemical manufacturing.
In the context of drug discovery, 3-(2-Tert-butyl-5-hydroxycyclohexyl)-6-methyl-3,4-dihydropyrimidin-4-one has drawn attention due to its structural similarity to known pharmacophores. The dihydropyrimidinone core is a common motif in antiviral and anti-inflammatory agents, sparking interest in its potential therapeutic applications. Computational studies, including molecular docking and QSAR modeling, suggest that modifications to this scaffold could yield compounds with enhanced bioactivity. Such insights are particularly relevant given the ongoing search for new small-molecule therapeutics.
The synthesis of CAS No. 2138121-47-6 typically involves multi-step organic reactions, with key steps including the formation of the dihydropyrimidinone ring and subsequent functionalization. Recent advancements in flow chemistry have enabled more efficient production of such compounds, reducing waste and improving yields. These innovations are part of a larger movement toward process intensification in chemical synthesis, a topic frequently searched by professionals in the field.
Beyond pharmaceuticals, 3-(2-Tert-butyl-5-hydroxycyclohexyl)-6-methyl-3,4-dihydropyrimidin-4-one has potential applications in agrochemical research. Its structural features could be leveraged to develop new crop protection agents, particularly as the industry seeks alternatives to traditional pesticides. The hydroxycyclohexyl moiety, for instance, may contribute to improved bioavailability or environmental persistence, key factors in agrochemical design.
From a commercial standpoint, the market for specialized dihydropyrimidinone derivatives like this one is expanding, driven by demand from contract research organizations and pharmaceutical developers. Suppliers of CAS No. 2138121-47-6 often highlight its high purity and customizable synthesis options, catering to the needs of researchers working on structure-activity relationship studies. This aligns with the growing emphasis on tailored chemical solutions in life sciences.
Looking ahead, the future of 3-(2-Tert-butyl-5-hydroxycyclohexyl)-6-methyl-3,4-dihydropyrimidin-4-one research is likely to focus on its integration with emerging technologies such as AI-driven drug design and automated synthesis platforms. These approaches could unlock new possibilities for this compound class, addressing challenges in molecular optimization and intellectual property development. As the scientific community continues to explore the potential of dihydropyrimidinone-based compounds, this particular derivative stands out as a promising candidate for further investigation.
In summary, 3-(2-Tert-butyl-5-hydroxycyclohexyl)-6-methyl-3,4-dihydropyrimidin-4-one (CAS No. 2138121-47-6) represents a compelling case study in modern chemical research. Its multifaceted applications, from medicinal chemistry to sustainable synthesis, reflect the dynamic nature of contemporary science. By staying attuned to both its fundamental properties and industry trends, researchers can fully harness the potential of this intriguing molecule.
2138121-47-6 (3-(2-Tert-butyl-5-hydroxycyclohexyl)-6-methyl-3,4-dihydropyrimidin-4-one) 関連製品
- 2098102-53-3(2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one)
- 451483-60-6(2-fluoro-5-{(4-fluorophenyl)methylsulfamoyl}-N-4-(propan-2-yl)phenylbenzamide)
- 854243-21-3(2-(Methylamino)-1-(4-phenylphenyl)ethan-1-ol)
- 94856-39-0(2-chloro-6,7-dimethylquinoline-3-carbaldehyde)
- 2229499-57-2(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}-2-oxoacetic acid)
- 2639457-82-0(methyl 6-(3-aminophenyl)sulfanylhexanoate)
- 2228503-14-6(3-(aminomethyl)-3-(furan-3-yl)cyclobutan-1-ol)
- 1260783-82-1(Methyl 2-bromo-3-hydroxybenzoate)
- 1260794-19-1(3-(2-bromo-5-chlorophenyl)pyrrolidine)
- 2680680-91-3(benzyl N-3-bromo-1-(propan-2-yl)-1H-pyrazol-4-ylcarbamate)



